molecular formula C14H11BrClNS B14662301 1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide CAS No. 50609-28-4

1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide

Cat. No.: B14662301
CAS No.: 50609-28-4
M. Wt: 340.7 g/mol
InChI Key: UGNJAEWCRDPOKN-UHFFFAOYSA-M
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Description

1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of a benzyl group, a chlorine atom, and a bromide ion, making it unique in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide typically involves the condensation of 2-aminothiophenol with benzyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Aminothiophenol+Benzyl Chloride1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide\text{2-Aminothiophenol} + \text{Benzyl Chloride} \rightarrow \text{this compound} 2-Aminothiophenol+Benzyl Chloride→1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Addition Reactions: The benzyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and thioethers.

Scientific Research Applications

1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,3-Benzothiazole: A parent compound with a similar structure but lacking the benzyl and chlorine substituents.

    2-Mercaptobenzothiazole: A derivative with a thiol group, commonly used in the rubber industry.

    Benzisothiazolinone: An isothiazole derivative with antimicrobial properties.

Uniqueness: 1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide is unique due to the presence of the benzyl and chlorine substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

50609-28-4

Molecular Formula

C14H11BrClNS

Molecular Weight

340.7 g/mol

IUPAC Name

1-benzyl-5-chloro-2,1-benzothiazol-1-ium;bromide

InChI

InChI=1S/C14H11ClNS.BrH/c15-13-6-7-14-12(8-13)10-17-16(14)9-11-4-2-1-3-5-11;/h1-8,10H,9H2;1H/q+1;/p-1

InChI Key

UGNJAEWCRDPOKN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C3C=CC(=CC3=CS2)Cl.[Br-]

Origin of Product

United States

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